Silicic acid, silver salt
Description
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Properties
CAS No. |
42613-24-1 |
|---|---|
Molecular Formula |
Ag2O3Si |
Molecular Weight |
291.82 g/mol |
IUPAC Name |
disilver;dioxido(oxo)silane |
InChI |
InChI=1S/2Ag.O3Si/c;;1-4(2)3/q2*+1;-2 |
InChI Key |
HEFZBOGDEATAFN-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Ag+].[Ag+] |
Canonical SMILES |
[O-][Si](=O)[O-].[Ag+].[Ag+] |
Other CAS No. |
42613-24-1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Dissolution and Ion Release
The dissolution of silicic acid, silver salt in aqueous environments releases Ag⁺ ions, which drive its reactivity. The silicic acid matrix modulates this process:
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Controlled Ag⁺ Release : In silica-coated silver nanoparticles (Ag@SiO₂), the porous SiO₂ shell slows Ag⁺ dissolution. For example, in alkaline cyanide solutions (pH ~10), Ag⁺ reacts with CN⁻ to form soluble [Ag(CN)₂]⁻ complexes. The dissolution rate depends on SiO₂ shell thickness, with thinner shells (2–5 nm) allowing faster ion release .
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Kinetics : Diffusion coefficients for CN⁻ through non-heat-treated silica shells are estimated at 10⁻¹² cm²/s , indicating significant barrier effects .
Table 1: Dissolution Rates of Ag@SiO₂ in 0.1 M KCN
| Shell Thickness (nm) | Time for Complete Dissolution (min) |
|---|---|
| 2 | 15 |
| 5 | 45 |
| 10 | >120 |
Reaction with Sulfide Ions
Exposure to sulfide ions (S²⁻) leads to the formation of silver sulfide (Ag₂S) within the silica matrix:
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Mechanism : Sulfide ions diffuse through the silica shell, reacting with Ag⁺ to form Ag₂S. The reaction preserves the SiO₂ structure, resulting in Ag₂S@SiO₂ composites .
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Applications : This reaction is utilized in antimicrobial materials, where Ag₂S formation reduces Ag⁺ bioavailability but retains residual activity .
Alloy Formation with Gold Chloride
This compound reacts with AuCl₄⁻ to form bimetallic Ag-Au@SiO₂ alloys:
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Kinetics : The reaction rate is governed by AuCl₄⁻ diffusion through the silica shell. Alloy composition depends on reaction time and AuCl₄⁻ concentration .
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Structural Impact : The silica matrix prevents aggregation of alloy particles, maintaining colloidal stability .
Silica Matrix Polymerization and Stability
The silicic acid component undergoes pH-dependent polymerization, influencing the composite’s reactivity:
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Acidic Conditions (pH < 2) : Silica precipitates via a two-step process:
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Neutral/Alkaline Conditions : Silica remains colloidal, with slower polymerization rates .
Table 2: Effect of Ionic Strength on Silica Precipitation
| Salt (1 M) | Relative Flocculation Rate |
|---|---|
| AlCl₃ | 10.0 |
| CaCl₂ | 7.5 |
| NaCl | 3.2 |
| No salt | 1.0 |
Antimicrobial Activity
The gradual release of Ag⁺ from the silica matrix provides sustained antimicrobial effects:
-
MIC/MBC Values : Against E. coli and S. aureus, the silver-silica nanocomposite exhibits MICs of 62.5–500 μg/mL (12.5–100 μg Ag/mL), with MBCs up to 1,000 μg/mL .
-
Comparison to Other Silver Compounds :
Stability in Hydrothermal Environments
In high-temperature aqueous systems (e.g., oil wells), this compound degrades via:
-
Silica Dissolution :
-
Ag⁺ Redistribution : Released Ag⁺ interacts with chloride or sulfide ions present in brines .
Key Findings
-
The silica matrix in Ag₂O₃Si acts as a diffusion barrier , moderating Ag⁺ release and reaction kinetics .
-
Ionic strength and pH critically influence silica polymerization, which in turn affects composite stability .
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Applications span antimicrobial materials, catalysis, and colloidal engineering, leveraging controlled reactivity .
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